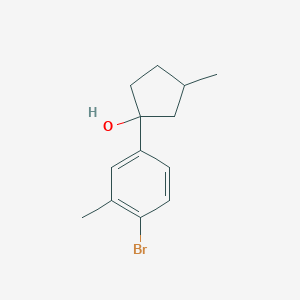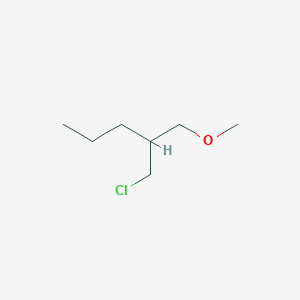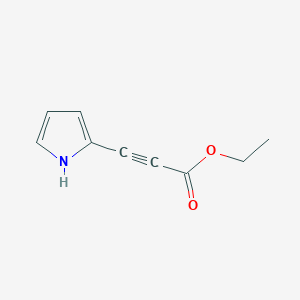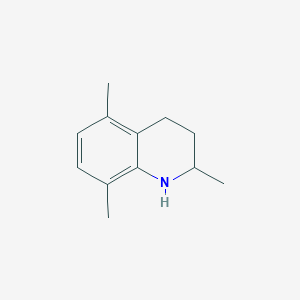
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with guanidines, amidines, or formamide under specific conditions . The reaction conditions often include heating under reflux with solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like ammonium acetate (NH4OAc) or sodium methoxide (MeONa) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: H2O2 in acidic or basic medium, KMnO4 in neutral or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, or halides in solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDKs, which are crucial for cell cycle regulation . By inhibiting CDKs, this compound can halt cell division and induce programmed cell death (apoptosis) in cancer cells. The pathways involved include the disruption of the cell cycle and the activation of apoptotic signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrimido[4,5-d]pyrimidine: Structurally related and exhibits varied biological activities, including antiproliferative and anti-inflammatory properties.
2-Thio-containing pyrimidines: Known for their diverse biological activities, such as antioxidant and antimicrobial properties.
Uniqueness
4-Amino-6-(pyrimidin-5-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development.
Propriétés
Formule moléculaire |
C7H6N6O |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
4-amino-6-pyrimidin-5-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H6N6O/c8-6-11-5(12-7(14)13-6)4-1-9-3-10-2-4/h1-3H,(H3,8,11,12,13,14) |
Clé InChI |
IUEVJMXEIOWJGD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C2=NC(=NC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
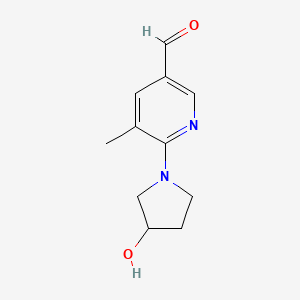
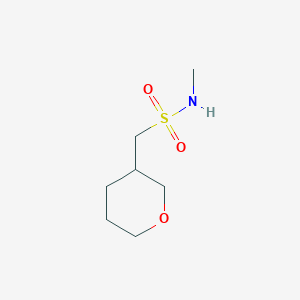
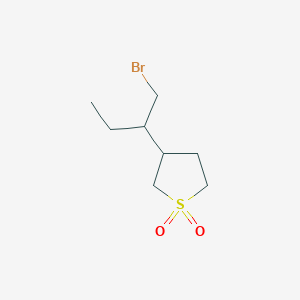
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
